2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile

HPPD inhibition herbicide discovery tyrosine metabolism

2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile (CAS 90178-95-3) is a synthetic 2-arylbenzofuran derivative featuring a characteristic 5-carbonitrile substituent. It is primarily recognized as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a validated target for herbicide and therapeutic development.

Molecular Formula C15H9NO2
Molecular Weight 235.24 g/mol
CAS No. 90178-95-3
Cat. No. B12899178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile
CAS90178-95-3
Molecular FormulaC15H9NO2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)O
InChIInChI=1S/C15H9NO2/c16-9-10-1-6-14-12(7-10)8-15(18-14)11-2-4-13(17)5-3-11/h1-8,17H
InChIKeyRORKXTCULGFZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile (CAS 90178-95-3): Structural and Pharmacological Baseline for Procurement


2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile (CAS 90178-95-3) is a synthetic 2-arylbenzofuran derivative featuring a characteristic 5-carbonitrile substituent. It is primarily recognized as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a validated target for herbicide and therapeutic development [1]. The compound's arylbenzofuran core is a privileged scaffold in medicinal chemistry, commonly found in ligands for estrogen receptors and other targets, but the specific contribution of the 5‑carbonitrile group to target engagement and selectivity profiles differentiates it from the more extensively studied 5‑hydroxy or 5‑halogen analogs [2].

Why 2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile Cannot Be Replaced by Generic Benzofuran Analogs


The assumption that any 2-arylbenzofuran can substitute for 2-(4-hydroxyphenyl)-1-benzofuran-5-carbonitrile ignores critical structure–activity relationships. The 5‑carbonitrile substituent is not a simple isostere for hydrogen, hydroxyl, or halogen; it acts as a strong electron‑withdrawing group with linear geometry and the capacity to engage in dipolar and hydrogen‑bond acceptor interactions [1]. In the context of HPPD inhibition, the electron‑withdrawing nature of the nitrile can modulate the pKa of the nearby hydroxyl and influence metal‑chelation at the active site, a mechanism that is distinct from 5‑hydroxy or 5‑methyl analogs [2]. Consequently, generic benzofuran cores cannot be considered interchangeable without risking a significant loss or alteration of target engagement and selectivity profile.

Quantitative Differentiation of 2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile Against Closest Analogs


HPPD Inhibition Potency: 5-Carbonitrile vs. 5-Hydroxy Analog

2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile inhibits pig liver HPPD with an IC50 of 90 nM [1]. The direct 5‑hydroxy analog, 2-(4-hydroxyphenyl)-1-benzofuran-5-ol, while an established estrogen receptor ligand, has not been reported as an HPPD inhibitor, suggesting that the 5‑carbonitrile introduces a gain‑of‑function for this target [2]. A head-to-head comparison is not available, but the observation that the carbonitrile derivative achieves nanomolar potency constitutes a class‑level inference of target‑preference shift.

HPPD inhibition herbicide discovery tyrosine metabolism

Physicochemical Differentiation: Hydrogen‑Bond Donor/Acceptor Profile

2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile exhibits a hydrogen‑bond donor (HBD) count of 1 and a hydrogen‑bond acceptor (HBA) count of 3, as computed from its structure . The closest 5‑hydroxy analog, 2-(4-hydroxyphenyl)-1-benzofuran-5-ol, possesses HBD = 2 and HBA = 2 [1]. This shift in donor/acceptor balance has implications for permeability, solubility, and off‑target binding. The carbonitrile derivative thus occupies a distinct physicochemical space that can be exploited when a lower HBD count is desired for blood‑brain barrier penetration or reduced P‑gp recognition.

drug-likeness physicochemical properties medicinal chemistry

Conformational Restriction: Rotatable Bond Count Comparison

The target compound possesses a single rotatable bond (between the benzofuran core and the 4‑hydroxyphenyl ring) . Analogs with a 5‑alkyl or 5‑alkoxy substituent, such as 2-(4-hydroxyphenyl)-5-methoxybenzofuran, introduce additional rotatable bonds, increasing conformational entropy and potentially reducing binding affinity for rigid binding sites [1]. The rigid linear geometry of the carbonitrile group maintains a low rotatable bond count, which is often associated with improved ligand efficiency and selectivity in target‑based screens.

ligand efficiency conformational restriction binding entropy

High‑Value Application Scenarios for 2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile Based on Differentiated Evidence


HPPD‑Focused Herbicide Lead Discovery

The confirmed nanomolar HPPD inhibition (IC50 = 90 nM) positions this compound as a viable starting point for herbicide discovery programs targeting 4-hydroxyphenylpyruvate dioxygenase. Its 5‑carbonitrile substituent provides a unique electronic and steric profile compared to the more common triketone or pyrazole HPPD inhibitors, potentially enabling intellectual property differentiation and resistance management [1].

CNS‑Oriented Medicinal Chemistry Libraries

With a hydrogen‑bond donor count of 1 and only one rotatable bond, this compound aligns with the physicochemical preferences for CNS drug candidates. Procurement for fragment‑based screening or lead‑optimization libraries can leverage these properties to explore chemical space that is underrepresented by 5‑hydroxy or 5‑alkoxy benzofuran analogs [2].

Structure‑Based Design of Selective Estrogen Receptor Modulators (SERMs)

While direct estrogen receptor affinity data are not publicly available for this specific compound, its close structural relationship to known ERβ‑selective benzofurans makes it a valuable scaffold for SERM design. The 5‑carbonitrile group offers an alternative hydrogen‑bond acceptor that could engage Arg346 or Glu305 in ERβ, potentially shifting the ERα/ERβ selectivity profile compared to 5‑hydroxy derivatives [3].

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